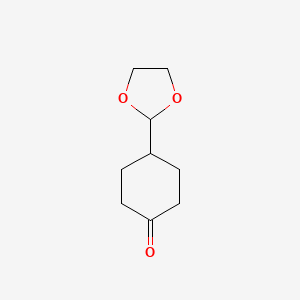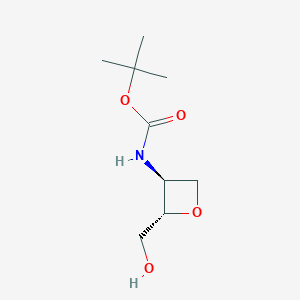
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group, a fluorine atom, a methoxy group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-fluoro-6-methoxybenzonitrile, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as chlorobenzene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and reacted under controlled temperature and illumination .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of 4-(Carboxymethyl)-2-fluoro-6-methoxybenzonitrile.
Reduction: Formation of 4-(Bromomethyl)-2-fluoro-6-methoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized materials for electronic or photonic applications.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified to interact with specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzonitrile: Lacks the fluorine and methoxy groups, making it less versatile in certain synthetic applications.
2-Fluoro-6-methoxybenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
4-(Bromomethyl)-2-fluorobenzonitrile: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-(Bromomethyl)-2-fluoro-6-methoxybenzonitrile is unique due to the combination of substituents on the benzene ring, which provides a balance of electronic effects and reactivity
Eigenschaften
Molekularformel |
C9H7BrFNO |
|---|---|
Molekulargewicht |
244.06 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-fluoro-6-methoxybenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-13-9-3-6(4-10)2-8(11)7(9)5-12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
FTTQXOHVCMASAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CBr)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)








![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)


